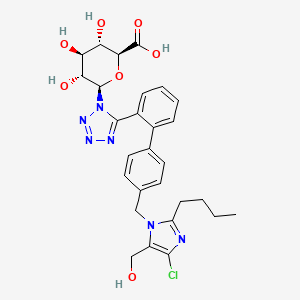

Losartan N1-Glucuronide

Descripción general

Descripción

Losartan N1-Glucuronide is a metabolite of losartan, an angiotensin II receptor antagonist used primarily to treat hypertension. This compound is formed through the glucuronidation of losartan, a process that enhances its solubility and facilitates its excretion from the body . The molecular formula of this compound is C28H31ClN6O7, and it has a molecular weight of 599.03 g/mol .

Mecanismo De Acción

Target of Action

Losartan N1-Glucuronide, a metabolite of Losartan, primarily targets the Angiotensin II receptor type 1 (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

This compound, like Losartan, acts as a selective and competitive antagonist at the AT1 receptor . It prevents the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of Angiotensin II .

Biochemical Pathways

The metabolism of Losartan involves three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to its active metabolite E-3174 involves oxidation of an alcohol to a carboxylic acid, catalyzed by cytochrome P450 enzymes . The glucuronidation of Losartan, which results in the formation of this compound, is mainly carried out by UGT1A1 and UGT2B7 .

Pharmacokinetics

Losartan is rapidly absorbed and reaches maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the active metabolite E-3174 . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours, and that of E-3174 from 6 to 9 hours . Renal excretion is a minor elimination pathway for Losartan but a major pathway for the E-3174 metabolite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Furthermore, genetic variations in the enzymes involved in its metabolism, such as CYP3A4, CYP2C9, and UGT1A1, can also impact its pharmacokinetics and pharmacodynamics .

Análisis Bioquímico

Biochemical Properties

Losartan N1-Glucuronide interacts with various enzymes, proteins, and other biomolecules. The metabolism of Losartan to this compound involves three main routes: oxidation, hydroxylation, and glucuronidation . This biotransformation is catalyzed by cytochrome P450 enzymes .

Cellular Effects

This compound, as a metabolite of Losartan, may share some of its cellular effects. For instance, Losartan has been shown to have beneficial effects on memory, neurogenesis, and cell motility in transgenic Alzheimer’s mice . It also suppresses the inflammatory response in collagen-induced arthritis by inhibiting the MAPK and NF-κB pathways in B and T cells .

Molecular Mechanism

The conversion of Losartan to this compound is an oxidation of an alcohol to a carboxylic acid . This process is catalyzed by cytochrome P450 enzymes, resulting in the formation of this compound .

Temporal Effects in Laboratory Settings

The metabolism of Losartan to this compound is a part of the drug’s pharmacokinetics. After oral administration, approximately 14% of the Losartan dose is converted to this compound . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours and that of this compound from 6 to 9 hours .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, research on Losartan, its parent compound, has shown that it ameliorates pain in rat models of chemotherapy-induced neuropathic pain . It also has a protective effect against tubulointerstitial injury in IgA nephropathy .

Metabolic Pathways

This compound is involved in the metabolic pathways of Losartan. The conversion of Losartan to this compound is catalyzed by cytochrome P450 enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Losartan N1-Glucuronide involves the glucuronidation of losartan. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at physiological pH and temperature .

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the product. The reaction conditions are optimized to maximize the efficiency of the glucuronidation process .

Análisis De Reacciones Químicas

Types of Reactions: Losartan N1-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions and does not readily undergo oxidation or reduction .

Common Reagents and Conditions:

Hydrolysis: This reaction can occur in the presence of water and is catalyzed by enzymes such as β-glucuronidase.

Conjugation: The glucuronidation process involves UDPGA and UGT enzymes.

Major Products Formed: The major product formed from the hydrolysis of this compound is losartan, which can then be further metabolized or excreted .

Aplicaciones Científicas De Investigación

Losartan N1-Glucuronide has several applications in scientific research:

Comparación Con Compuestos Similares

Losartan N2-Glucuronide: Another glucuronide metabolite of losartan, differing in the position of glucuronidation.

Losartan: The parent compound, an angiotensin II receptor antagonist used to treat hypertension.

Irbesartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different chemical structure.

Uniqueness: Losartan N1-Glucuronide is unique due to its specific glucuronidation at the N1 position, which influences its solubility and excretion profile. This specific modification can affect the pharmacokinetics and pharmacodynamics of the parent drug, losartan, making it a valuable compound for studying drug metabolism and excretion .

Actividad Biológica

Losartan N1-Glucuronide is an important metabolite of losartan, an angiotensin II receptor blocker (ARB) widely used for treating hypertension and related cardiovascular conditions. Understanding the biological activity of this compound is crucial for evaluating its therapeutic efficacy and safety profile. This article delves into the pharmacological properties, metabolic pathways, and clinical implications of this compound, supported by data tables and research findings.

Overview of Losartan and Its Metabolites

Losartan undergoes extensive metabolism in the liver, primarily through oxidation, hydroxylation, and glucuronidation. Approximately 14% of an administered dose of losartan is converted to its active metabolite, E-3174, while a significant portion is transformed into this compound through glucuronidation processes catalyzed by UDP-glucuronosyltransferases (UGTs) such as UGT1A1, UGT1A3, UGT1A10, UGT2B7, and UGT2B17 .

Target Receptor:

this compound acts primarily as a selective and competitive antagonist at the angiotensin II receptor type 1 (AT1) . This mechanism is similar to that of losartan itself, which inhibits angiotensin II-mediated vasoconstriction, leading to decreased blood pressure.

Biochemical Pathways:

The metabolism of losartan involves several key biochemical pathways:

- Oxidation : Conversion to E-3174.

- Hydroxylation : Formation of various hydroxylated metabolites.

- Glucuronidation : Formation of this compound.

This compound's efficacy may also be influenced by environmental factors such as the presence of other drugs that can affect its metabolism and excretion .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

- Bioavailability : Approximately 33% for losartan; specific data for the glucuronide metabolite is less frequently reported.

- Peak Concentration (Tmax) : Losartan reaches peak plasma concentrations within 1–2 hours post-administration.

- Half-life : The elimination half-life for losartan ranges from 2 to 9 hours depending on individual metabolism; specific half-life data for this compound is less documented but is presumed to be shorter due to rapid conjugation .

Biological Activity and Clinical Implications

Research indicates that this compound may share some biological effects with its parent compound. For instance:

- Anti-inflammatory Effects : Similar to losartan, it may exhibit anti-inflammatory properties through PPARγ activation.

- Renal Function Improvement : Studies suggest that losartan treatment can improve renal function in patients with diabetic nephropathy, potentially mediated by its metabolites .

Case Studies

- Elderly Patients with Frailty : A pilot study indicated that losartan treatment improved molecular markers associated with frailty in older adults. The study highlighted correlations between serum concentrations of losartan metabolites and improvements in physical performance metrics .

- Diabetic Nephropathy : In patients with overt diabetic nephropathy, losartan was shown to reduce urinary albumin excretion significantly. The role of its metabolites in enhancing renal outcomes remains an area for further investigation .

Data Table: Summary of Pharmacokinetic Properties

| Parameter | Losartan | E-3174 (Active Metabolite) | This compound |

|---|---|---|---|

| Bioavailability | ~33% | Higher than losartan | Not specifically reported |

| Tmax (hours) | 1–2 | 3–4 | Not specifically reported |

| Half-life (hours) | 2–9 | 6–9 | Not specifically reported |

| Protein Binding | 98.6–98.8% | 99.7% | Not specifically reported |

| Clearance (mL/min) | 600 | 50 | Not specifically reported |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-32-33-35(26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOPSQNVVWGEQG-RTCYWULBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857943 | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138584-34-6 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-yl)-1H-tetrazol-1-yl)-1-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138584346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-(4'-((2-BUTYL-4-CHLORO-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)METHYL)(1,1'-BIPHENYL)-2-YL)-1H-TETRAZOL-1-YL)-1-DEOXY-.BETA.-D-GLUCOPYRANURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ2393SFX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.